molecular formula C24H22ClN3O3 B3699857 1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide

1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide

Cat. No.: B3699857
M. Wt: 435.9 g/mol
InChI Key: QGYSOEFXBNASGY-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its unique structure, which includes a quinoline core, a chlorophenyl group, and a pyridine moiety. It has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction, where the quinoline core reacts with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Pyridine Moiety: The pyridine moiety can be attached through a nucleophilic substitution reaction, where the intermediate product reacts with 6-methyl-2-pyridylamine under basic conditions.

    Final Cyclization and Amide Formation: The final step involves cyclization and amide bond formation to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the quinoline core, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into hydroxyl groups.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Hydroxyl derivatives of the compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds such as chloroquine and quinine, which also contain a quinoline core, but differ in their substituents and biological activities.

    Pyridine Derivatives: Compounds like pyridoxine (vitamin B6) and nicotinamide, which contain a pyridine ring but have different functional groups and applications.

Uniqueness

1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide is unique due to its specific combination of functional groups and its potential for diverse biological activities. Its structure allows for multiple points of chemical modification, making it a versatile compound for drug development and other scientific research applications.

Properties

IUPAC Name

1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN3O3/c1-14-5-4-6-21(26-14)27-22(30)18-11-17-19(12-24(2,3)13-20(17)29)28(23(18)31)16-9-7-15(25)8-10-16/h4-11H,12-13H2,1-3H3,(H,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYSOEFXBNASGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC3=C(CC(CC3=O)(C)C)N(C2=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide
Reactant of Route 2
Reactant of Route 2
1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide
Reactant of Route 5
1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide
Reactant of Route 6
1-(4-chlorophenyl)-7,7-dimethyl-N-(6-methylpyridin-2-yl)-2,5-dioxo-6,8-dihydroquinoline-3-carboxamide

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